![molecular formula C23H18N4O3 B2819498 2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1903247-07-3](/img/structure/B2819498.png)
2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
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Overview
Description
“2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide” is a complex organic compound. It seems to contain a benzoyl group, an ethyl group, and a triazinyl group . It’s worth noting that compounds with similar structures have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds involves various methods to synthesise and customise Blatter radicals . These methods have been developed over the past decade and have transformed the utility of these compounds .Molecular Structure Analysis
The molecular structure of such compounds depends on their chemical structure and morphology . Docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies suggest that for better activity, the molecules should have a symmetrical shape in the 3D space .Chemical Reactions Analysis
The reactivity of similar compounds can be modified more widely and more easily through simple substitution changes . A region-selective visible light-mediated denitrogenation alkene insertion has been developed to obtain 3-substituted indolizinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their chemical structure and morphology . The QSAR studies suggest that for better inhibitory activity, there should be a balance between the electrophilic and nucleophilic characters of the inhibitors .Scientific Research Applications
Anti-Alzheimer Agents
This compound has been studied for its potential as an anti-Alzheimer agent . Novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing pyridinium moiety were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds showed good inhibitory activity against AChE . These compounds displayed low anti-BuChE activity with the exception of the compound 6i, as it exhibited BuChE inhibitory activity more than donepezil .
Cholinesterase Inhibitors
The compound has been designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . All the title compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil .
Neuroprotective Activity
The compound 6j was observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .
Anti-β-secretase Activity
However, the compound 6j showed low activity against β-secretase .
Synthesis and Reactivity
The compound has been involved in the development of photocatalytic reactions compatible with activated terminal olefins and cyclic α,β-unsaturated esters and ketones . The process’s practicality was highlighted through gram-scale synthesis and subsequent amidation .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . The compound’s interaction with these targets results in the inhibition of acetylcholine breakdown, thereby increasing its availability in the synaptic cleft. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE and BuChE . This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The downstream effects of this include improved memory and cognition, which is why compounds with this mechanism of action are often investigated for their potential in treating Alzheimer’s disease.
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, improving memory and cognition. This makes the compound a potential candidate for the treatment of Alzheimer’s disease.
Future Directions
properties
IUPAC Name |
2-benzoyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-21(16-8-2-1-3-9-16)17-10-4-5-11-18(17)22(29)24-14-15-27-23(30)19-12-6-7-13-20(19)25-26-27/h1-13H,14-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIAWHBOUVARQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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